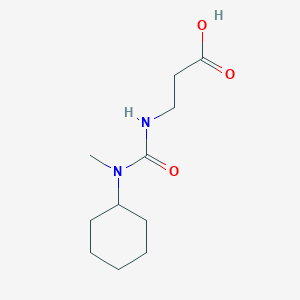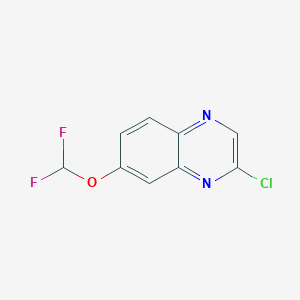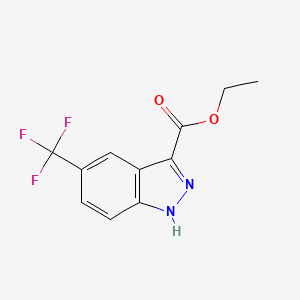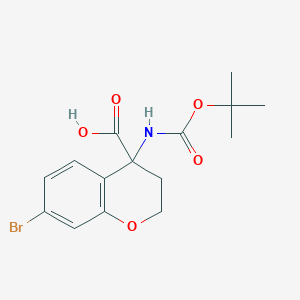
7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is a complex organic compound with the molecular formula C15H18BrNO5. It is a derivative of chromane, a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring. The compound features a bromine atom at the 7th position, a tert-butoxycarbonyl (Boc) protected amino group at the 4th position, and a carboxylic acid group at the 4th position of the chromane ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid typically involves multiple steps:
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through various carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to monitor the reaction conditions and product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions under specific conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP).
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the chromane ring can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid depends on its specific applicationThe Boc protecting group can be removed to reveal the active amino group, which can then participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- 1-Boc-4-aminopiperidine-4-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is unique due to the presence of the bromine atom and the chromane ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H18BrNO5 |
|---|---|
Molekulargewicht |
372.21 g/mol |
IUPAC-Name |
7-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-15(12(18)19)6-7-21-11-8-9(16)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
OSKISRYVJHFYQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCOC2=C1C=CC(=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


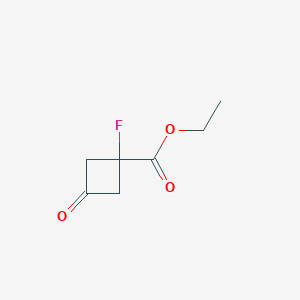

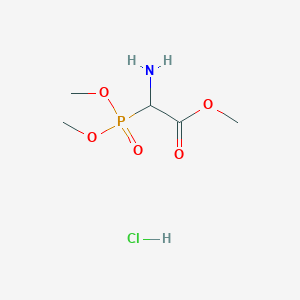
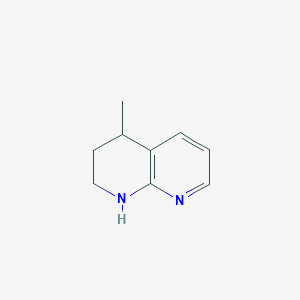


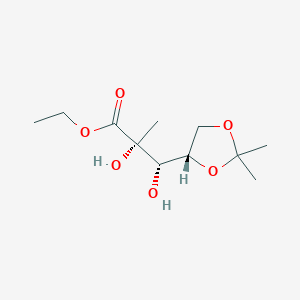



![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
